molecular formula C10H12BrNO3 B13946948 3-bromo-N,5-dimethoxy-N-methylbenzamide

3-bromo-N,5-dimethoxy-N-methylbenzamide

Cat. No.: B13946948
M. Wt: 274.11 g/mol
InChI Key: VKWJZOIENUUFHR-UHFFFAOYSA-N
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Description

3-bromo-N,5-dimethoxy-N-methylbenzamide is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzamide, featuring bromine, methoxy, and methyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,5-dimethoxy-N-methylbenzamide typically involves the bromination of a precursor compound followed by amidation. One common method starts with 3,5-dimethoxyaniline, which undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The resulting 3-bromo-5-methoxyaniline is then reacted with methyl chloroformate or a similar reagent to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,5-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

3-bromo-N,5-dimethoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-N,5-dimethoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence its binding affinity and specificity, while the amide group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N,5-dimethoxy-N-methylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both bromine and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

3-bromo-N,5-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H12BrNO3/c1-12(15-3)10(13)7-4-8(11)6-9(5-7)14-2/h4-6H,1-3H3

InChI Key

VKWJZOIENUUFHR-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=CC(=C1)Br)OC)OC

Origin of Product

United States

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